molecular formula C11H20BrNO B14377160 N,N-Dimethyl-N-(2-oxopropyl)hexa-1,5-dien-3-aminium bromide CAS No. 88471-70-9

N,N-Dimethyl-N-(2-oxopropyl)hexa-1,5-dien-3-aminium bromide

Katalognummer: B14377160
CAS-Nummer: 88471-70-9
Molekulargewicht: 262.19 g/mol
InChI-Schlüssel: WTGSTGVTWLDJKW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-N-(2-oxopropyl)hexa-1,5-dien-3-aminium bromide is a chemical compound with a unique structure that combines an aminium group with a hexa-1,5-dien backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-(2-oxopropyl)hexa-1,5-dien-3-aminium bromide typically involves the reaction of N,N-dimethylamine with a suitable precursor containing the hexa-1,5-dien-3-yl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-N-(2-oxopropyl)hexa-1,5-dien-3-aminium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminium group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-N-(2-oxopropyl)hexa-1,5-dien-3-aminium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-N-(2-oxopropyl)hexa-1,5-dien-3-aminium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl (2-oxopropyl)phosphonate: A related compound with similar functional groups.

    N,N-Dimethyl-N-(2-oxopropyl)amine: Another compound with a similar aminium group.

Uniqueness

N,N-Dimethyl-N-(2-oxopropyl)hexa-1,5-dien-3-aminium bromide is unique due to its hexa-1,5-dien backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Eigenschaften

CAS-Nummer

88471-70-9

Molekularformel

C11H20BrNO

Molekulargewicht

262.19 g/mol

IUPAC-Name

hexa-1,5-dien-3-yl-dimethyl-(2-oxopropyl)azanium;bromide

InChI

InChI=1S/C11H20NO.BrH/c1-6-8-11(7-2)12(4,5)9-10(3)13;/h6-7,11H,1-2,8-9H2,3-5H3;1H/q+1;/p-1

InChI-Schlüssel

WTGSTGVTWLDJKW-UHFFFAOYSA-M

Kanonische SMILES

CC(=O)C[N+](C)(C)C(CC=C)C=C.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.